molecular formula C31H52O4S2 B14301166 12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid CAS No. 113297-35-1

12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid

Cat. No.: B14301166
CAS No.: 113297-35-1
M. Wt: 552.9 g/mol
InChI Key: WDCWMRWNBADBJG-UHFFFAOYSA-N
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Description

12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid is a complex organic compound characterized by the presence of a phenylmethylene group and a disulfide linkage within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid typically involves the reaction of dodecanoic acid derivatives with phenylmethylene disulfide under controlled conditions. One common method includes the use of phosphorus tribromide and bromine for the bromination of dodecanoic acid, followed by the reaction with phenylmethylene disulfide in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, purification, and final reaction with phenylmethylene disulfide under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bond, forming thiols.

    Substitution: The phenylmethylene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives of the phenylmethylene group.

Scientific Research Applications

12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid involves its interaction with molecular targets through its disulfide linkage and phenylmethylene group. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The phenylmethylene group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid is unique due to its combination of a long aliphatic chain, a phenylmethylene group, and a disulfide linkage. This structure imparts distinct chemical reactivity and potential for diverse applications compared to simpler analogs.

Properties

CAS No.

113297-35-1

Molecular Formula

C31H52O4S2

Molecular Weight

552.9 g/mol

IUPAC Name

12-[11-carboxyundecylsulfanyl(phenyl)methyl]sulfanyldodecanoic acid

InChI

InChI=1S/C31H52O4S2/c32-29(33)24-18-11-7-3-1-5-9-13-20-26-36-31(28-22-16-15-17-23-28)37-27-21-14-10-6-2-4-8-12-19-25-30(34)35/h15-17,22-23,31H,1-14,18-21,24-27H2,(H,32,33)(H,34,35)

InChI Key

WDCWMRWNBADBJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(SCCCCCCCCCCCC(=O)O)SCCCCCCCCCCCC(=O)O

Origin of Product

United States

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